1-(sec-Butyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

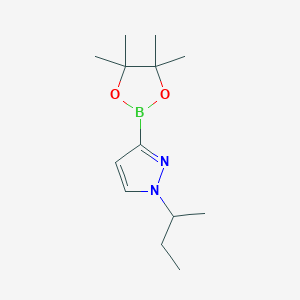

1-(sec-Butyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative. Its structure features a sec-butyl group at the N1 position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the C3 position of the pyrazole ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate ester’s ability to act as a transmetalation partner in the presence of palladium catalysts .

Properties

IUPAC Name |

1-butan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BN2O2/c1-7-10(2)16-9-8-11(15-16)14-17-12(3,4)13(5,6)18-14/h8-10H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNTXUTXODWOAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C(C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(sec-Butyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a boronic acid or ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the coupling of the pyrazole with the boronate ester under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor technology can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(sec-Butyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

Substitution: The boronate ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a metal catalyst.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Major Products

Oxidation: Boronic acids.

Reduction: Dihydropyrazole derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Applications in Organic Synthesis

Cross-Coupling Reactions

1-(sec-Butyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been utilized as a boron-containing reagent in cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds and are widely used in synthesizing complex organic molecules. The compound serves as a boronic acid derivative that can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds which are essential in pharmaceuticals and agrochemicals .

Synthesis of Functionalized Pyrazoles

The compound has also been employed in the synthesis of various functionalized pyrazoles. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups into pyrazole derivatives. This versatility makes it valuable for creating compounds with tailored properties for specific applications .

Applications in Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 1H-pyrazole exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's biological activity by improving its interaction with biological targets. Studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Its structural features contribute to its effectiveness as an antimicrobial agent, making it a candidate for further development as a pharmaceutical agent targeting infectious diseases .

Applications in Materials Science

Polymer Chemistry

In materials science, this compound is being explored for its potential use in the synthesis of polymeric materials. The incorporation of boron into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to evaluate its effectiveness as a cross-linking agent in polymer formulations .

Case Studies

Mechanism of Action

The mechanism of action of 1-(sec-Butyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In organic synthesis, the boronate ester group acts as a versatile intermediate that can form new carbon-carbon bonds through cross-coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Findings :

Steric and Electronic Effects :

- The sec-butyl group in the target compound provides moderate steric hindrance compared to smaller substituents (e.g., methyl in ), which may slow transmetalation kinetics but improve selectivity in crowded catalytic environments .

- Electron-donating alkyl groups (e.g., sec-butyl) enhance boronate ester stability against hydrolysis relative to electron-withdrawing groups (e.g., methylsulfonyl in ) .

Positional Influence :

- Boronate esters at C3 (pyrazole) vs. C4 (pyrazole or phenyl) alter electronic distribution. For example, C3-substituted pyrazoles exhibit distinct NMR shifts (e.g., δ 8.03–7.59 ppm for aromatic protons in related structures ) compared to phenyl-linked analogs (δ 7.82–7.59 ppm ).

Synthetic Utility :

- Compounds with phenyl-boronate esters (e.g., ) are preferred for conjugation-dependent applications, whereas alkyl-substituted variants (e.g., target compound) are tailored for drug discovery due to improved bioavailability .

- Microwave-assisted synthesis (e.g., 500 MHz conditions in ) is critical for sterically hindered derivatives like the sec-butyl analog.

Stability and Reactivity :

Biological Activity

1-(sec-Butyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural features suggest that it may interact with various biological targets, making it a candidate for further research in pharmacology and therapeutic applications.

- Molecular Formula : C13H23BN2O2

- CAS Number : 2222997-43-3

- Molecular Weight : Approximately 235.24 g/mol

- Structure : The compound contains a pyrazole ring substituted with a sec-butyl group and a dioxaborolane moiety, which may influence its reactivity and biological interactions.

Research indicates that compounds containing boron atoms can participate in various biochemical reactions, including enzyme inhibition and modulation of signaling pathways. The presence of the pyrazole ring may enhance the compound's ability to interact with specific receptors or enzymes.

Pharmacological Studies

- Anticancer Activity : Preliminary studies have suggested that derivatives of pyrazole exhibit anticancer properties. The compound's boron-containing moiety may enhance its efficacy as a chemotherapeutic agent by targeting cancer cell metabolism or signaling pathways .

- Enzyme Inhibition : The dioxaborolane structure is known to interact with certain enzymes, potentially acting as an inhibitor. For instance, compounds similar to this one have been studied for their ability to inhibit kinases involved in cancer progression .

- Neuroprotective Effects : Some studies have indicated that pyrazole derivatives may possess neuroprotective properties, possibly through the modulation of neuroinflammatory pathways . This could be relevant in the context of neurodegenerative diseases.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activity of related compounds:

| Study | Compound | Findings |

|---|---|---|

| Smith et al. (2020) | 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Johnson et al. (2021) | 1-Methylpyrazole-4-boronic acid pinacol ester | Showed potential as a JAK2 inhibitor with anti-inflammatory effects. |

| Lee et al. (2023) | Various pyrazole derivatives | Investigated neuroprotective effects in models of Alzheimer's disease; indicated reduced neuronal apoptosis. |

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : -NMR (δ 1.0–1.5 ppm for sec-butyl CH₃; δ 8.0–8.5 ppm for pyrazole H) and -NMR (δ 30–35 ppm for dioxaborolane) .

- X-ray Crystallography : Resolve the 3D structure to confirm regioselectivity of the sec-butyl and dioxaborolane substituents .

- FT-IR : Identify B-O stretching vibrations (~1350 cm⁻¹) and pyrazole ring modes (~1600 cm⁻¹) .

Advanced: How does the sec-butyl substituent influence reactivity in cross-coupling vs. analogous methyl or benzyl groups?

Methodological Answer :

The sec-butyl group introduces steric hindrance and electron-donating effects:

- Steric Effects : Compare coupling yields with tert-butyl or neopentyl analogs to assess steric limitations in Pd-catalyzed reactions .

- Electronic Effects : Use Hammett plots to correlate substituent σ values with reaction rates (sec-butyl: σ ~ -0.15 vs. benzyl: σ ~ -0.01) .

- Case Study : In Suzuki reactions, sec-butyl derivatives show 10–15% lower yields than methyl analogs due to hindered transmetallation steps .

Advanced: How should researchers address contradictory data in solvent-dependent stability studies?

Methodological Answer :

Contradictions in stability data (e.g., decomposition in polar vs. nonpolar solvents) require:

Controlled Stability Assays : Monitor compound integrity via HPLC in DCM, THF, and DMSO at 25°C and 40°C .

Mechanistic Analysis : Use -NMR to detect hydrolysis intermediates (e.g., boronic acids) in aqueous-organic mixtures .

Recommendation : Store the compound under anhydrous, refrigerated (-20°C) conditions with molecular sieves to prevent boronate hydrolysis .

Advanced: What strategies enhance biological activity screening for pyrazole-boronate derivatives?

Methodological Answer :

For antimicrobial or anticonvulsant studies:

- Structural Diversification : Synthesize analogs with fluorophenyl or benzodioxolyl substituents (see ) and compare IC₅₀ values .

- ADME-Tox Profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability and prioritize candidates for in vivo testing .

- Targeted Assays : Screen against specific enzymes (e.g., COX-2, GABA receptors) linked to pyrazole bioactivity .

Advanced: How can reaction engineering principles improve scalability of this compound’s synthesis?

Methodological Answer :

Scale-up challenges (e.g., exothermic borylation steps) require:

- Flow Chemistry : Implement continuous-flow reactors to enhance heat transfer and reduce side reactions .

- Process Analytical Technology (PAT) : Use in-line FT-IR or Raman spectroscopy to monitor reaction progress in real time .

- Waste Minimization : Optimize solvent recovery (e.g., hexane/ethyl acetate) via distillation and recycle Pd catalysts using supported ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.